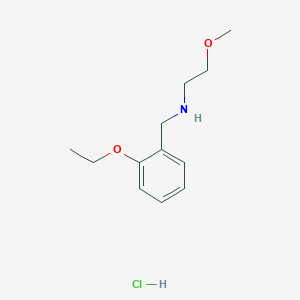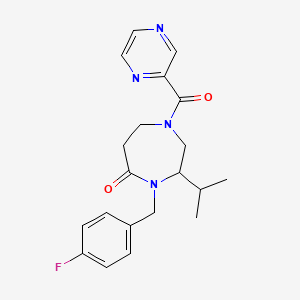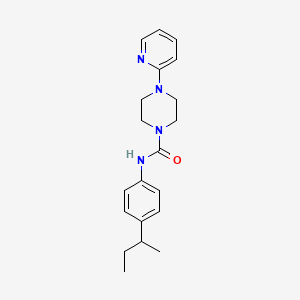![molecular formula C14H16N4OS B5343171 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of triazolothiadiazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, it may modulate the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, leading to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as an anticancer agent. It exhibits potent anti-proliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the major limitations is its low solubility in water, which may limit its bioavailability in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as an anticancer agent in vivo using animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, studies can be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Finally, the synthesis of analogs of this compound can be explored to improve its solubility and bioavailability in vivo.
In conclusion, this compound is a chemical compound that has potential therapeutic applications, particularly as an anticancer agent. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various scientific studies. One of the most common methods involves the reaction of 3-propyl-1,2,4-triazole-5-thiol with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been explored in various scientific studies. One of the most significant applications is its potential as an anticancer agent. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
6-[(3-methoxyphenyl)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-5-12-15-16-14-18(12)17-13(20-14)9-10-6-4-7-11(8-10)19-2/h4,6-8H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWWPDXYMGKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)
![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)
![N-isopropyl-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidin-2-amine](/img/structure/B5343101.png)
![N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5343111.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5343115.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-1H-indazole-3-carboxamide](/img/structure/B5343130.png)
![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![4-bromo-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5343154.png)
![(3S*,4R*)-1-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343159.png)

![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
